molecular formula C6H11BrSi B1268919 3-Bromo-1-(trimethylsilyl)-1-propyne CAS No. 38002-45-8

3-Bromo-1-(trimethylsilyl)-1-propyne

Cat. No.: B1268919
CAS No.: 38002-45-8
M. Wt: 191.14 g/mol
InChI Key: GAPRPFRDVCCCHR-UHFFFAOYSA-N
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Description

3-Bromo-1-(trimethylsilyl)-1-propyne is an organosilicon compound with the molecular formula C6H11BrSi It is characterized by the presence of a bromine atom and a trimethylsilyl group attached to a propyne backbone

Scientific Research Applications

3-Bromo-1-(trimethylsilyl)-1-propyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound can be used in the synthesis of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling 3-Bromo-1-(trimethylsilyl)-1-propyne. It should be stored in a tightly capped bottle and is stable in air .

Future Directions

The use of 3-Bromo-1-(trimethylsilyl)-1-propyne in the synthesis of functionalized vinylsilanes suggests potential applications in the development of new synthetic methods . Additionally, the use of trimethylsilyl as a protecting group in organic synthesis indicates its potential utility in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1-(trimethylsilyl)-1-propyne can be synthesized through several methods. One common approach involves the reaction of 3-bromo-1-propyne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(trimethylsilyl)-1-propyne undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as organometallic reagents, to form new carbon-carbon or carbon-heteroatom bonds.

    Addition Reactions: The triple bond in the propyne moiety can participate in addition reactions with electrophiles, leading to the formation of new functional groups.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organolithium or Grignard reagents, typically carried out in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

    Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used, often in the presence of a catalyst.

    Coupling Reactions: Palladium or copper catalysts are commonly employed, with bases such as triethylamine or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a Grignard reagent would yield a new organosilicon compound, while addition of hydrogen bromide would result in a bromoalkene.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-propyne: Lacks the trimethylsilyl group, making it more reactive and less sterically hindered.

    1-(Trimethylsilyl)-1-propyne: Lacks the bromine atom, limiting its use in substitution reactions.

    3-(Trimethylsilyl)-1-propyne: Similar structure but with different reactivity due to the position of the trimethylsilyl group.

Uniqueness

3-Bromo-1-(trimethylsilyl)-1-propyne is unique due to the combination of the bromine atom and the trimethylsilyl group. This combination allows for selective reactions and provides versatility in synthetic applications. The trimethylsilyl group offers steric protection, while the bromine atom enables substitution and coupling reactions.

Properties

IUPAC Name

3-bromoprop-1-ynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrSi/c1-8(2,3)6-4-5-7/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPRPFRDVCCCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349040
Record name 3-Bromo-1-(trimethylsilyl)-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38002-45-8
Record name (3-Bromo-1-propyn-1-yl)trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38002-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-(trimethylsilyl)-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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